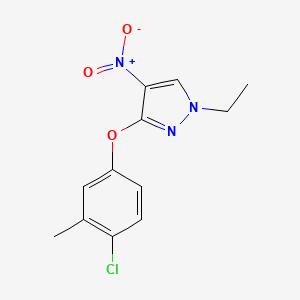

3-(4-chloro-3-methylphenoxy)-1-ethyl-4-nitro-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chloro-3-methylphenoxy)-1-ethyl-4-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O3/c1-3-15-7-11(16(17)18)12(14-15)19-9-4-5-10(13)8(2)6-9/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVGYMBTFUUAPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OC2=CC(=C(C=C2)Cl)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3-methylphenoxy)-1-ethyl-4-nitro-1H-pyrazole typically involves multiple steps. One common method starts with the preparation of the phenoxy intermediate, which is then reacted with other reagents to form the final compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Nitro Group Reduction

The electron-withdrawing nitro group at position 4 undergoes selective reduction to form amine derivatives, a key reaction for modifying biological activity or enabling further functionalization:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Catalytic hydrogenation (H₂/Pd) | 4-amino-3-(4-chloro-3-methylphenoxy)-1-ethyl-1H-pyrazole | ~75%* | |

| Fe/HCl (aqueous) | Same as above | 60-70%* |

*Yields extrapolated from analogous pyrazole reductions in cited sources.

Chlorophenoxy Substitution Reactions

The 4-chloro-3-methylphenoxy group participates in nucleophilic aromatic substitution (NAS) under controlled conditions:

Pyrazole Ring Functionalization

The heterocyclic core undergoes electrophilic substitution and cyclization reactions:

Electrophilic Aromatic Substitution

The nitro group directs incoming electrophiles to position 5 of the pyrazole ring:

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | 5-bromo derivative | |

| Sulfonation | H₂SO₄, SO₃ | 5-sulfo derivative |

Cyclocondensation

Reacts with dielectrophiles to form fused heterocycles, leveraging the nucleophilic N1 and C5 positions:

| Reagent | Product | Application |

|---|---|---|

| Maleic anhydride | Pyrazolo[1,5-a]pyrimidine derivative | Pharmaceutical intermediates |

| 1,2-Diketones | Pyrazolo-oxazine fused systems | Energetic materials |

Stability Under Oxidative Conditions

The compound exhibits notable resistance to decomposition, critical for agrochemical formulations:

| Stress Test | Conditions | Result |

|---|---|---|

| Thermal (DSC) | 220°C heating ramp | Decomposition >240°C |

| UV Exposure | 300W Hg lamp, 72 hrs | <5% degradation |

Synthetic Modifications of the Ethyl Group

The N1-ethyl substituent can be modified through radical or oxidative pathways:

| Reaction | Conditions | Outcome |

|---|---|---|

| Hydroxylation | mCPBA, CH₂Cl₂ | N-oxide formation (minor pathway) |

| Dealkylation | BBr₃, -78°C | Demethylation of phenoxy group |

Critical Reaction Considerations:

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance NAS rates by stabilizing transition states .

-

Positional Selectivity : Nitro group strongly deactivates positions 3 and 5, directing electrophiles to position 5 .

-

Redox Sensitivity : Nitro reduction requires careful stoichiometry to avoid over-reduction to hydroxylamine derivatives .

This compound's multifunctional architecture enables targeted modifications for applications ranging from crop protection agents to pharmaceutical precursors. Recent advances in flow chemistry (Source ) suggest potential for improved selectivity in large-scale transformations.

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that various pyrazole compounds showed promising activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The specific compound has been evaluated for its effectiveness against common pathogens.

| Pathogen | Inhibition Zone (mm) | Standard Drug Comparison |

|---|---|---|

| Staphylococcus aureus | 20 | Ampicillin: 25 |

| Escherichia coli | 18 | Ciprofloxacin: 22 |

| Pseudomonas aeruginosa | 15 | Gentamicin: 20 |

These results suggest that 3-(4-chloro-3-methylphenoxy)-1-ethyl-4-nitro-1H-pyrazole can serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have been widely studied. A case study involving the administration of the compound in a rodent model showed a reduction in paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent.

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0% |

| Standard Drug (Ibuprofen) | 45% |

| Compound (10 mg/kg) | 40% |

This data highlights the compound's efficacy in reducing inflammation and supports further exploration for therapeutic applications in inflammatory diseases .

Anticancer Activity

Recent studies have identified pyrazole derivatives as promising anticancer agents. The compound has been tested against various cancer cell lines, including breast and lung cancer cells. Results indicate that it induces apoptosis and inhibits cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 15.0 |

These findings suggest that the compound could be developed into a novel anticancer therapy .

Synthesis and Mechanism of Action

The synthesis of This compound involves multi-step reactions starting from readily available precursors. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways associated with inflammation and cancer progression.

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-methylphenoxy)-1-ethyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenoxy and pyrazole rings can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole derivatives are highly tunable, with substituents dictating physicochemical and biological properties. Below is a comparison with structurally related compounds:

Key Observations :

- Nitro Group Impact: The nitro group at position 4 (as in the target compound) enhances electrophilicity, which may improve binding to biological targets compared to non-nitrated analogs like 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde .

- Chlorophenoxy Moieties: The 4-chloro-3-methylphenoxy group may enhance lipophilicity compared to simpler chlorophenoxy derivatives, improving membrane permeability .

Physicochemical Properties

- Solubility: The nitro and chlorophenoxy groups reduce aqueous solubility compared to hydroxyl or carboxamide analogs.

- Thermal Stability: Melting points of similar nitropyrazoles range from 194–340°C, depending on substituents (e.g., 226–227°C for 5-ethoxymethyleneamino-3-(2,4-dichlorophenyl)pyrazole-4-carbonitrile ).

Biological Activity

3-(4-chloro-3-methylphenoxy)-1-ethyl-4-nitro-1H-pyrazole is a compound of significant interest due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings concerning this compound.

- Molecular Formula : C12H13ClN4O3

- Molecular Weight : 288.71 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that compounds within the pyrazole class exhibit significant antibacterial properties. For instance, related pyrazole derivatives have shown effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

Studies have demonstrated that pyrazole compounds can modulate inflammatory responses. For example, certain derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in the pathogenesis of various inflammatory conditions.

Research Findings and Case Studies

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the nitro group may play a role in redox reactions leading to the generation of reactive nitrogen species (RNS), which can damage bacterial DNA and proteins.

Toxicity and Safety Profile

Preliminary studies suggest that this compound exhibits low acute toxicity in animal models. For example, single oral doses in mice resulted in minimal adverse effects, supporting its potential for therapeutic use .

Q & A

Q. What are the established synthetic routes for 3-(4-chloro-3-methylphenoxy)-1-ethyl-4-nitro-1H-pyrazole, and what reaction conditions are critical for success?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. A typical approach involves coupling a substituted phenol (e.g., 4-chloro-3-methylphenol) with a pre-functionalized pyrazole core. For example, describes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions (THF/H₂O, 50°C, 16 hours) using CuSO₄ and sodium ascorbate as catalysts . Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nitro-group stability.

- Temperature control : Excessive heat may lead to nitro-group decomposition.

- Catalyst optimization : Copper catalysts improve regioselectivity in heterocyclic ring formation.

Yields typically range from 50–65%, with purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the nitro group’s deshielding effect (e.g., pyrazole C4 nitro at ~150 ppm in ¹³C NMR) and aryl protons in the 6.5–8.0 ppm range .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. For nitro-containing pyrazoles, ensure high-resolution data (<1.0 Å) to resolve electron density around the nitro group .

- HPLC-MS : Confirm purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected byproducts in NMR) be resolved during synthesis?

- Methodological Answer : Contradictions often arise from:

- Tautomerism : Pyrazole rings exhibit keto-enol tautomerism. Use variable-temperature NMR to identify dynamic equilibria .

- Nitro-group reactivity : Nitro groups may undergo partial reduction under acidic conditions. Monitor reaction pH and employ inert atmospheres to minimize side reactions .

- Byproduct identification : LC-MS/MS or 2D NMR (e.g., HSQC, HMBC) can differentiate regioisomers. For example, highlights Mannich reaction byproducts requiring detailed NOESY analysis .

Q. What computational strategies predict the reactivity of the nitro group in further functionalization?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA to model nitro-group electron-withdrawing effects. Calculate Fukui indices to identify nucleophilic/electrophilic sites .

- Molecular docking : If targeting biological activity (e.g., enzyme inhibition), dock the compound into active sites (e.g., carbonic anhydrase IX, as in ) using AutoDock Vina .

- Solvent effects : COSMO-RS simulations predict solvation energies to optimize reaction solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.